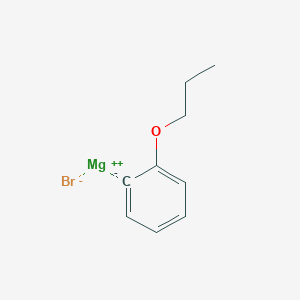

Magnesium;propoxybenzene;bromide

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

magnesium;propoxybenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O.BrH.Mg/c1-2-8-10-9-6-4-3-5-7-9;;/h3-6H,2,8H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZNTMAUWBLIOE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=[C-]1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights into Grignard Reagent Formation with a Focus on Aryl Halides

Initiation Mechanisms in Organomagnesium Compound Synthesis

The initiation of Grignard reagent formation from aryl halides is a multifaceted process occurring at the interface of the magnesium metal and the organic halide solution. libretexts.org The conversion of an electrophilic aryl halide into a nucleophilic organomagnesium compound is not a single-step event but involves several proposed mechanistic pathways. utexas.edu

Electron Transfer Pathways and Radical Intermediates

A predominant theory for the initiation of Grignard reagent formation involves a single electron transfer (SET) from the magnesium metal to the aryl halide. acs.orgstackexchange.com This process is a non-chain radical reaction. utexas.edu

The key steps are as follows:

Initial Electron Transfer : An electron is transferred from the magnesium surface to the antibonding orbital (σ*) of the carbon-halogen bond of the aryl halide. alfredstate.edu This forms a transient radical anion. stackexchange.com

Dissociation : The radical anion is unstable and rapidly cleaves, yielding an aryl radical (Ar•) and a halide anion (X⁻). stackexchange.comalfredstate.edu

Surface Interaction : The aryl radical and the magnesium radical cation (Mg⁺•), formed on the metal surface, then combine to form the final Grignard reagent (ArMgX). utexas.edustackexchange.com

Evidence for the existence of free radical intermediates has been a significant area of investigation. Studies using radical trapping agents, such as 2,2,6,6-tetramethylpiperidine-N-oxyl (TMPO), have successfully intercepted radical intermediates, supporting their role in the main reaction pathway. masterorganicchemistry.comharvard.edu The detection of cyclized products when using specific radical probes, like those involving the hex-5-enyl rearrangement, provides direct evidence for the presence of radical intermediates during the formation of aryl Grignard reagents. acs.org While some research suggests these radicals are surface-bound, other findings are consistent with freely diffusing radicals. acs.orgalfredstate.eduacs.org

Non-Radical Pathways and Proposed Mechanisms

Alongside the well-supported radical pathway, non-radical mechanisms have also been proposed, particularly in computational studies. rsc.orgresearchgate.net These pathways may become more competitive depending on the nature of the magnesium reactant (e.g., single atoms vs. clusters). Theoretical investigations suggest that while a radical pathway is prevalent for reactions on small magnesium clusters (Mg, Mg₂), a non-radical pathway can become competitive as the cluster size increases, starting around Mg₄. rsc.orgresearchgate.net

Some researchers have also proposed a dianionic pathway, especially for aryl halides, where a second electron transfer to the aryl radical could form an aryl anion. acs.org However, experiments with highly efficient radical probes have suggested that the intervention of dianions is not necessary to explain the observed product distributions, lending more weight to the radical mechanism. acs.org The debate continues, with the consensus being that the reaction mechanism can be complex, potentially involving multiple competing pathways influenced by factors like the substrate, solvent, and the state of the magnesium surface. acs.org

Role of Magnesium Surface Activation and Induction Period Phenomena

The reaction between an aryl halide and magnesium metal is often not immediate. A common feature is the presence of an induction period , a delay before the exothermic reaction begins. wikipedia.orgbyjus.com This period is primarily attributed to the need to overcome a passivating layer on the magnesium surface.

Magnesium metal is typically coated with a thin, unreactive layer of magnesium oxide (MgO), which prevents the metal from reacting with the organic halide. byjus.comwvu.edu For the Grignard reaction to initiate, this layer must be breached to expose the fresh, reactive magnesium metal beneath. wvu.edu

Several methods have been developed to activate the magnesium surface and shorten or eliminate the induction period:

Mechanical Activation : Methods like crushing the magnesium pieces in situ, rapid stirring, or sonication can physically break the oxide layer. wikipedia.orgstackexchange.com Scratching the surface with a stirring rod is also a common laboratory practice. acs.orgstackexchange.com

Chemical Activation : Small amounts of activating agents are often used.

Iodine (I₂) : A crystal of iodine is frequently added. It reacts with the magnesium to form magnesium iodide, etching the surface and exposing reactive sites. wikipedia.orgacs.org

1,2-Dibromoethane : This is a particularly effective activator. It reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide. The observation of gas bubbles provides a visual cue that the magnesium has been activated. wikipedia.orgwvu.edu

Pre-formed Grignard Reagent : Adding a small amount of a previously prepared Grignard solution can help initiate the new reaction. byjus.comstackexchange.com

Specially Prepared Magnesium : Using highly reactive forms of magnesium, such as Rieke magnesium (prepared by reducing a magnesium salt), can circumvent the initiation problem entirely. wikipedia.org

The initiation of the reaction occurs at a finite number of discrete, reactive sites on the magnesium surface, which may correspond to crystal defects or impurities. acs.org Once initiated, the reaction proceeds by the growth of these sites rather than the formation of new ones. acs.org

Influence of Halogen Identity on Formation Kinetics and Thermodynamics

The identity of the halogen atom in the aryl halide precursor has a profound impact on the rate and thermodynamics of Grignard reagent formation. The reactivity generally follows the order:

Aryl-I > Aryl-Br > Aryl-Cl >> Aryl-F

This trend is directly related to the strength of the carbon-halogen (C-X) bond. The C-I bond is the longest and weakest, making it the easiest to break, thus leading to the fastest reaction rates. Conversely, the C-F bond is extremely strong and unreactive towards standard magnesium, typically requiring specially activated magnesium for any reaction to occur. wikipedia.org For the synthesis of magnesium;propoxybenzene (B152792);bromide, the precursor would be a bromopropoxybenzene, which offers a good balance of reactivity and stability. wikipedia.org While aryl chlorides can be used, they are less reactive than bromides. byjus.com

Solvent Coordination and Solvation Effects on Grignard Reagent Genesis

The solvent in a Grignard reaction is not merely an inert medium but plays a critical, active role in the formation and stability of the organomagnesium compound. wikipedia.orgbyjus.com Ethereal solvents are essential for the successful synthesis of Grignard reagents like magnesium;propoxybenzene;bromide. utexas.eduunp.edu.ar

The primary roles of the solvent are:

Stabilization : Grignard reagents are Lewis acids due to the electron-deficient magnesium center. Ethereal solvents, acting as Lewis bases, donate lone pairs of electrons from their oxygen atoms to the magnesium. doubtnut.comquora.com This coordination stabilizes the Grignard reagent, forming a complex (e.g., RMgX(ether)₂) that is soluble in the reaction medium. wikipedia.orgquora.com

Facilitating Formation : The solvation of the magnesium ion (Mg²⁺) provides a significant thermodynamic driving force for the reaction. unp.edu.ar The energy released by the coordination of ether molecules to the newly formed Mg²⁺ center helps to overcome the energy barriers of the reaction. utexas.edu

Aprotic Nature : Ethereal solvents are aprotic, meaning they lack acidic protons. utexas.eduquora.com This is crucial because Grignard reagents are strong bases and would be rapidly destroyed by protonolysis if protic solvents like water or alcohols were present. byjus.comquora.com

Ethereal Solvent Interactions (Diethyl Ether, Tetrahydrofuran)

Diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are the most commonly employed solvents for Grignard synthesis. wikipedia.orglibretexts.org

Diethyl Ether (Et₂O) : Traditionally, diethyl ether has been the solvent of choice. libretexts.org It forms a stable complex with the Grignard reagent, allowing for its formation and subsequent reactions. doubtnut.com Its high volatility can be a consideration in managing reaction temperature.

Tetrahydrofuran (THF) : THF is a more polar ether than diethyl ether and is often a better solvating agent for the magnesium cation. quora.comquora.com This can lead to more reactive "naked" carbanions, potentially altering the reactivity of the Grignard reagent. quora.com The higher boiling point of THF compared to diethyl ether allows for reactions to be conducted at higher temperatures, which can be advantageous for less reactive aryl chlorides. unp.edu.ar

The structure of the Grignard reagent in solution is complex and governed by the Schlenk equilibrium , which describes the equilibrium between the monomeric alkylmagnesium halide (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. wikipedia.orgacs.org

2 RMgX ⇌ R₂Mg + MgX₂

The solvent plays a crucial role in influencing the position of this equilibrium. acs.org The dynamics of solvent coordination and exchange are key to the ligand exchange processes that drive the equilibrium. researchgate.netacs.org Computational studies have shown that the solvent is a direct player, assisting in the cleavage and formation of bonds by dynamically altering the coordination sphere of the magnesium atoms. researchgate.netacs.org

Impact of Solvent Lewis Basicity and Steric Properties

The solvent plays a crucial role in the formation and stability of Grignard reagents. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are essential for the reaction to proceed effectively. leah4sci.comwikipedia.org

Lewis Basicity: Grignard reagents are Lewis acids and require coordination with a Lewis basic solvent to be stabilized. clockss.org The lone pair electrons from two ether molecules coordinate with the magnesium atom, forming a complex that helps to stabilize the organomagnesium compound and allows it to diffuse away from the metal surface. researchgate.netacs.org This stabilization is critical, as unsolvated Grignard reagents are generally unstable.

THF is a stronger Lewis base than diethyl ether, primarily due to the greater accessibility of the oxygen's lone pairs, as the alkyl groups are held back in a cyclic structure. masterorganicchemistry.com This enhanced basicity can lead to a more stable Grignard reagent complex. quora.com For less reactive halides, such as some aryl chlorides, the higher boiling point of THF (66 °C compared to 34.6 °C for diethyl ether) can also be advantageous, as it allows the reaction to be conducted at a higher temperature, thereby increasing the reaction rate. leah4sci.commasterorganicchemistry.com For the formation of propoxyphenylmagnesium bromide, THF is a suitable solvent. smolecule.com

Steric Properties: Steric hindrance can significantly impact the formation and subsequent reactions of Grignard reagents. In the case of aryl Grignard reagents with bulky substituents in the ortho position, the approach of the aryl halide to the magnesium surface can be impeded, potentially slowing down the reaction rate. For instance, the formation of a Grignard reagent from an ortho-substituted aryl bromide may be slower than from its para-substituted isomer.

Furthermore, steric bulk on either the Grignard reagent or the electrophile can hinder their reaction. In cases of severe steric hindrance, instead of the expected nucleophilic addition, side reactions such as reduction or enolization may occur. organic-chemistry.org For an aryl Grignard reagent like o-propoxyphenylmagnesium bromide, the propoxy group in the ortho position could influence its reactivity compared to the m- and p-isomers due to steric effects and potential chelation with the magnesium center.

Table 1: Comparison of Common Ethereal Solvents for Grignard Reagent Formation

| Solvent | Formula | Boiling Point (°C) | Lewis Basicity | Key Characteristics |

| Diethyl Ether | (C₂H₅)₂O | 34.6 | Moderate | Traditional solvent, lower boiling point, less effective for some less reactive halides. |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | Strong | Higher boiling point, stronger Lewis base, often preferred for less reactive aryl and vinyl halides. leah4sci.com |

Alternative Synthetic Routes to Aryl Grignard Reagents

While the direct reaction of an aryl halide with magnesium metal is the classic method, alternative routes have been developed to overcome some of its limitations, such as the presence of sensitive functional groups that would be incompatible with the highly basic Grignard reagent. researchgate.net

Halogen-Magnesium Exchange Reactions

The halogen-magnesium exchange reaction is a powerful alternative for the preparation of functionalized aryl Grignard reagents. clockss.org This method involves the reaction of an aryl halide with a pre-formed Grignard reagent, typically an alkylmagnesium halide like isopropylmagnesium chloride (i-PrMgCl). wikipedia.orgharvard.edu The equilibrium of this reaction is driven by the formation of a more stable carbanionic character on the aryl group compared to the alkyl group. harvard.edu

A significant advantage of this method is its tolerance for a wide range of functional groups, such as esters and cyanides, that would typically react with the Grignard reagent under direct synthesis conditions. clockss.orgsigmaaldrich.com The reaction often proceeds under mild conditions, at low temperatures, which helps to preserve these sensitive functionalities. sigmaaldrich.com

The rate of the halogen-magnesium exchange is influenced by the electronic properties of the aryl halide. Electron-withdrawing groups on the aromatic ring accelerate the exchange, while electron-donating groups, such as the propoxy group in propoxybenzene derivatives, slow it down. researchgate.netharvard.edu For electron-rich aryl bromides, more activated exchange reagents may be necessary. clockss.org The use of lithium chloride (LiCl) as an additive with the Grignard reagent (e.g., i-PrMgCl·LiCl) can dramatically enhance the rate and suppress side reactions, even for less activated aryl bromides. researchgate.net

Table 2: Halogen-Magnesium Exchange for Aryl Grignard Synthesis

| Reactant | Exchange Reagent | Conditions | Product | Key Features |

| Functionalized Aryl Iodide | i-PrMgBr | Low Temperature | Functionalized Arylmagnesium Bromide | Tolerates sensitive functional groups like esters and nitriles. clockss.org |

| Electron-deficient Aryl Bromide | i-PrMgCl | THF, < 0 °C | Arylmagnesium Chloride | Exchange is faster due to the electron-withdrawing group. harvard.edu |

| Electron-rich Aryl Bromide | sBu₂Mg·2LiOR | Toluene | Arylmagnesium Alkoxide | More reactive exchange reagent for less reactive substrates. nih.gov |

Reductive Transmetalation Approaches

Reductive transmetalation provides another synthetic route to Grignard reagents, particularly for cases where direct synthesis is difficult due to side reactions. wikipedia.org One common approach involves the reaction of magnesium metal with an organozinc compound. wikipedia.org This method has been successfully used to prepare adamantane-based Grignard reagents, which are challenging to synthesize via the conventional method. wikipedia.org

The process typically involves the preparation of an organozinc reagent from an organic halide and zinc metal. This organozinc compound is then reacted with magnesium. The more electropositive magnesium displaces the zinc, yielding the Grignard reagent and zinc metal. wikipedia.org

This approach can be considered a subset of broader transmetalation strategies where an organometallic compound is converted into another by reaction with a different metal. For instance, in the context of cross-coupling reactions, an initially formed Grignard reagent can undergo transmetalation with a catalyst, such as an iron or palladium complex, which is a key step in catalytic cycles like the Kumada-Corriu coupling. nih.govwikipedia.org

Structural Elucidation and Solution Phase Speciation of Arylmagnesium Bromides

Schlenk Equilibrium and its Manifestation in Aryl Grignard Systems

The Schlenk equilibrium, first described by Wilhelm Schlenk, is a fundamental redistribution reaction that occurs in solutions of Grignard reagents. wikipedia.org This equilibrium is crucial for understanding the composition and reactivity of arylmagnesium bromide solutions. fiveable.me

In an ethereal solution, propoxybenzene (B152792) magnesium bromide (ArMgBr) is in equilibrium with its corresponding diarylmagnesium compound, bis(propoxybenzene)magnesium (Ar₂Mg), and magnesium bromide (MgBr₂). wikipedia.orglibretexts.org This reversible process can be represented by the following equation:

2 ArMgBr ⇌ Ar₂Mg + MgBr₂

This equilibrium signifies that a solution nominally described as "propoxybenzene magnesium bromide" is, in fact, a mixture of these three distinct magnesium-containing species. acs.orglibretexts.org The notation ArMgBr is often an oversimplification of the actual composition in solution. libretexts.org

The position of the Schlenk equilibrium is not static and is strongly influenced by several factors, which dictate the relative concentrations of the ArMgBr, Ar₂Mg, and MgBr₂ species. acs.orgwikipedia.orgfiveable.me

Solvent: The nature of the ethereal solvent is one of the most critical factors. acs.org Strongly coordinating solvents with high Lewis basicity, such as tetrahydrofuran (B95107) (THF), tend to solvate the magnesium center effectively. acs.orgwikipedia.org This stabilization favors the monomeric ArMgBr species, shifting the equilibrium to the left. wikipedia.org In contrast, less basic solvents like diethyl ether (Et₂O) result in a greater proportion of the disproportionated products, Ar₂Mg and MgBr₂. nih.gov The addition of 1,4-dioxane can drive the equilibrium completely to the right by precipitating the insoluble MgBr₂(dioxane)₂ complex, leaving the pure diarylmagnesium compound in solution. wikipedia.orgwikipedia.org

Organic Substituent (R group): The steric and electronic properties of the aryl group affect the equilibrium. acs.org While specific data for the propoxybenzene group is not detailed in the provided search results, general principles suggest that its electronic properties can influence the Lewis acidity of the magnesium center, and its steric bulk can impact the stability of aggregated species.

Halogen (X): The electronegativity and size of the halogen atom also play a role in determining the equilibrium constant. acs.org

Temperature and Concentration: The equilibrium is also dependent on the temperature and concentration of the Grignard solution. wikipedia.orglibretexts.org Higher concentrations tend to favor the formation of aggregated species. wikipedia.org

Table 3.1: Effect of Solvent on the Schlenk Equilibrium for Grignard Reagents

| Solvent | Lewis Basicity | Predominant Species | Equilibrium Position |

|---|---|---|---|

| Tetrahydrofuran (THF) | Strong | RMgX (monomeric) | Favors left side (2 RMgX) |

| Diethyl Ether (Et₂O) | Weaker | RMgX, R₂Mg, MgX₂, and aggregates | More balanced or favors right side |

This table illustrates the general trend of solvent effects on the Schlenk equilibrium based on established principles for Grignard reagents. nih.govwikipedia.org

Aggregation Behavior of Aryl Grignard Reagents in Solution

Beyond the Schlenk equilibrium, Grignard reagents in solution exhibit complex aggregation behavior, forming various oligomeric structures. wikipedia.orgnih.gov The degree of this association is a key factor determining the reagent's properties and reactivity. acs.org

In solution, propoxybenzene magnesium bromide can exist as a monomer, but it frequently associates to form dimers and higher oligomers. acs.orgwikipedia.orglibretexts.org This aggregation is concentration-dependent, with higher-order structures becoming more prevalent at increased concentrations. wikipedia.org These aggregates are often held together by halogen bridges (Mg-X-Mg), which further complicates the solution's composition. acs.org The species present in solution can range from simple solvated monomers to complex polymeric chains. acs.orgacs.org

The extent of aggregation is profoundly influenced by the solvent and the nature of the organic group. acs.orgnih.gov

Influence of Solvent: As with the Schlenk equilibrium, the solvent's coordinating ability is paramount. In a strongly donating solvent like THF, the magnesium centers are well-solvated, which prevents the formation of halide bridges and favors monomeric species. acs.orgnih.gov In diethyl ether, where the solvent-magnesium interaction is weaker, Grignard reagents show a significant tendency to associate into dimers and higher oligomers. acs.orglibretexts.org Ebullioscopic molecular weight measurements have confirmed that while most Grignard reagents are nearly monomeric in THF, they exhibit association factors between 1 and 4 in diethyl ether. acs.orgacs.org

Influence of Organic Substituent: The steric requirements of the aryl group impact the geometry and stability of the aggregates. A bulky substituent like the propoxybenzene group may hinder the formation of certain higher-order oligomers compared to a less sterically demanding group like a simple phenyl ring. acs.org

Table 3.2: Association of Grignard Reagents in Different Ethereal Solvents

| Grignard Reagent Type | Solvent | Observed Aggregation State |

|---|---|---|

| Alkyl/Aryl Magnesium Bromides | Tetrahydrofuran (THF) | Primarily monomeric acs.org |

| Alkyl/Aryl Magnesium Bromides | Diethyl Ether (Et₂O) | Monomeric at low concentration (<0.1 M), increasing to dimeric and higher oligomeric forms with concentration acs.orgacs.org |

This table summarizes typical aggregation behavior based on extensive studies of various Grignard reagents.

Coordination Environment of Magnesium Centers in Ethereal Solutions

The magnesium atom in Grignard reagents acts as a Lewis acid, coordinating with solvent molecules to achieve a stable electronic configuration. chegg.com In ethereal solutions, the magnesium center of propoxybenzene magnesium bromide is typically coordinated by two solvent molecules. wikipedia.orgwikipedia.org

For a monomeric species, the magnesium atom is generally four-coordinate, forming a distorted tetrahedral geometry. libretexts.orgwikipedia.orgnih.gov The four ligands are the propoxybenzene group, the bromine atom, and two ether molecules (e.g., THF or diethyl ether). wikipedia.org The resulting complex is more accurately described by the formula ArMgBr(L)₂, where L represents a solvent molecule. wikipedia.org

In dimeric or higher oligomeric structures, the coordination environment becomes more complex. Magnesium atoms can be bridged by one or two halogen atoms, leading to different coordination numbers and geometries. acs.orgnih.gov Even in these aggregated forms, the remaining coordination sites on the magnesium are typically occupied by solvent molecules. nih.gov The dynamic interplay between solvation, aggregation, and the Schlenk equilibrium results in a complex mixture of species, each with a unique magnesium coordination environment. libretexts.org

Advanced Spectroscopic and Diffraction Methodologies for Structural Analysis

The precise nature of Grignard reagents, including arylmagnesium bromides like magnesium;propoxybenzene;bromide, has been a subject of extensive investigation. While often represented by the simple formula RMgX, their actual structures in both the solid state and in solution are considerably more complex. libretexts.org Understanding the structure and speciation is crucial as it directly influences their reactivity. Advanced analytical techniques, particularly X-ray diffraction and ebullioscopic molecular weight measurements, have been indispensable in providing a detailed picture of these fundamental organometallic compounds.

X-ray diffraction analysis of single crystals provides unambiguous information about the molecular structure of organomagnesium complexes in the solid state. These studies reveal precise bond lengths, bond angles, and the coordination environment of the magnesium center.

Table 1: Crystallographic Data for Ethylmagnesium Bromide Dietherate (C₂H₅MgBr·2(C₂H₅)₂O)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.18 |

| b (Å) | 10.27 |

| c (Å) | 11.42 |

| β (°) | 103.3 |

| Formula Units per Cell (Z) | 4 |

| Data sourced from L. J. Guggenberger & R. E. Rundle (1968). wisc.edu |

Ebullioscopy, or boiling-point elevation, is a classical colligative property measurement used to determine the molar mass of a compound in solution. nist.gov This technique has been vital in understanding the solution-phase behavior of Grignard reagents, particularly their tendency to exist in equilibrium between monomeric, dimeric, and more highly aggregated forms, known as the Schlenk equilibrium (2RMgX ⇌ R₂Mg + MgX₂). bethunecollege.ac.inacs.org

A comprehensive study by E. C. Ashby and F. W. Walker employed careful ebullioscopic measurements to determine the "association factor" (i) for various Grignard reagents. acs.org The association factor is the ratio of the experimentally determined molecular weight to the formula weight of the solvated monomer (RMgX·nSolvent). An i value of 1 indicates a monomeric species, while higher values signify aggregation into dimers, trimers, or larger oligomers. acs.org

These studies revealed that the degree of association is highly dependent on several factors:

The Solvent: In strongly Lewis basic solvents like tetrahydrofuran (THF), Grignard reagents, including arylmagnesium species, are generally monomeric (i ≈ 1). acs.org The strong coordination of THF to the magnesium center prevents the formation of halide bridges that lead to dimerization. acs.org

The Organic Group (R): The nature of the aryl or alkyl group influences aggregation.

The Halogen (X): The identity of the halide affects the strength of the bridging bonds.

Concentration: The extent of association can increase with higher concentrations. bethunecollege.ac.in

In diethyl ether, a less basic solvent than THF, the situation is more complex, with association factors often ranging from 1 to nearly 4, indicating a mixture of monomers, dimers, and higher oligomers in equilibrium. acs.org This demonstrates that in solution, a single structural representation is insufficient, and the reactivity of a Grignard reagent is a composite of all species present in the Schlenk equilibrium. bartleby.com

Table 2: Association Factors (i) of Selected Grignard Reagents in Ethereal Solvents

| Compound | Solvent | Association Factor (i) | Predominant Species |

| Phenylmagnesium Bromide | THF | ~1.0 | Monomer |

| Ethylmagnesium Bromide | Diethyl Ether | >1.0 (concentration dependent) | Monomer/Dimer Equilibrium |

| Methylmagnesium Bromide | Diethyl Ether | >1.0 (concentration dependent) | Monomer/Dimer Equilibrium |

| Phenylmagnesium Bromide | Diethyl Ether | >1.0 (concentration dependent) | Monomer/Dimer Equilibrium |

| Data derived from studies by Ashby and Walker. acs.org |

Influence of the Propoxy Substituent on Propoxybenzene Magnesium Bromide Chemistry

Electronic Effects of the Propoxy Group on Aryl Grignard Reactivity and Stability

The propoxy group, an alkoxy substituent, exerts a notable electronic influence on the aryl ring of (Propoxybenzene)magnesium Bromide. This effect is primarily a combination of two opposing forces: the electron-donating resonance effect (+R) and the electron-withdrawing inductive effect (-I).

The oxygen atom of the propoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect increases the electron density on the benzene (B151609) ring, particularly at the ortho and para positions. A higher electron density on the carbon atom bonded to magnesium would theoretically decrease the polarity of the C-Mg bond, making the Grignard reagent less nucleophilic and potentially more stable.

Conversely, the oxygen atom is more electronegative than carbon, leading to an inductive withdrawal of electron density from the aryl ring through the sigma bond framework. This -I effect is strongest at the position of substitution and diminishes with distance.

The table below summarizes the electronic effects of the propoxy group:

| Electronic Effect | Description | Impact on Aryl Ring | Consequence for Grignard Reagent |

| Resonance Effect (+R) | Delocalization of oxygen lone pairs into the aromatic π-system. | Increases electron density, especially at ortho and para positions. | May decrease C-Mg bond polarity and enhance stability. |

| Inductive Effect (-I) | Withdrawal of electron density through the C-O sigma bond due to oxygen's electronegativity. | Decreases electron density, strongest at the point of substitution. | May slightly increase C-Mg bond polarity. |

| Net Effect | The +R effect typically dominates the -I effect. | Overall increase in electron density on the aromatic ring. | Modulated reactivity and stability compared to unsubstituted phenylmagnesium bromide. |

Steric Hindrance Imparted by the Propoxy Moiety

The propoxy group, with its three-carbon chain (–OCH₂CH₂CH₃), introduces a degree of steric bulk to the aryl Grignard reagent. This steric hindrance can significantly affect the accessibility of the reactive carbon-magnesium bond to electrophiles, thereby influencing the rate and outcome of its reactions.

The extent of steric hindrance depends on the position of the propoxy group on the benzene ring. An ortho-propoxy substituent will exert the most significant steric effect, potentially shielding the Grignard center and slowing down reactions with bulky electrophiles. This is a critical consideration in synthetic planning, as it can be exploited to achieve selective transformations. For instance, in reactions with sterically demanding ketones, an ortho-propoxy-substituted Grignard reagent might react more slowly or favor addition to a less hindered site if one is available.

The following table illustrates the relative steric impact based on the substituent's position:

| Substituent Position | Degree of Steric Hindrance | Expected Impact on Reactivity |

| Ortho | High | Significant decrease in reaction rates with sterically demanding electrophiles. May influence regioselectivity. |

| Meta | Moderate | Less direct steric impact on the Grignar d center. |

| Para | Low | Minimal direct steric hindrance at the reaction site. |

Intramolecular Coordination or Chelation by the Ether Oxygen

A key feature of ortho-alkoxy substituted aryl Grignard reagents, including ortho-(Propoxybenzene)magnesium Bromide, is the potential for the ether oxygen to coordinate intramolecularly with the magnesium atom. This phenomenon, known as chelation, can have a profound effect on the structure, reactivity, and stability of the Grignard reagent.

The oxygen atom of the propoxy group, being a Lewis base, can donate a lone pair of electrons to the Lewis acidic magnesium center. This forms a five-membered ring, which is a thermodynamically favorable arrangement. This intramolecular coordination can lead to a more defined and stable structure for the Grignard reagent in solution.

This chelation has several important consequences:

Increased Stability: The formation of a chelate ring can increase the thermal stability of the Grignard reagent.

Modified Reactivity: The coordination of the ether oxygen can alter the electronic environment around the magnesium atom, potentially influencing the nucleophilicity of the aryl group.

Stereochemical Control: The rigid, chelated structure can influence the stereochemical outcome of reactions by directing the approach of an electrophile.

Directed Reactions: This intramolecular coordination is a powerful tool in directed ortho metalation and other regioselective reactions.

Computational studies on related systems have highlighted the importance of such chelation in dictating reaction pathways. For instance, the formation of a strong magnesium chelate with an alkoxy and a carbonyl group can dictate the reactivity and selectivity observed in substitution reactions. nih.govacs.org

Regioselectivity Considerations in Reactions of Substituted Aryl Grignards

The regioselectivity of reactions involving substituted aryl Grignard reagents like (Propoxybenzene)magnesium Bromide is a critical aspect of their synthetic utility. The position of the propoxy group on the aromatic ring directs the outcome of various reactions, particularly in cases where multiple reaction sites are available on the substrate.

For ortho-(Propoxybenzene)magnesium Bromide, the directing effect of the propoxy group is most pronounced. The intramolecular coordination discussed previously can direct reactions to occur at a specific position relative to the substituent. For example, in reactions with electrophiles that can coordinate to the chelated magnesium center, the reaction may be guided to the ortho position.

In the context of nucleophilic aromatic substitution (SNAr) reactions, an ortho-alkoxy group can influence the regioselectivity of the incoming nucleophile. While Grignard reagents themselves are the nucleophiles in their characteristic reactions, understanding the influence of substituents is crucial when they are part of a larger molecule undergoing reaction.

The electronic effects of the propoxy group also play a significant role in determining regioselectivity. The increased electron density at the ortho and para positions due to the +R effect can influence the site of electrophilic attack on the Grignard reagent itself during its formation or in subsequent reactions.

The table below summarizes the factors influencing regioselectivity:

| Influencing Factor | Position of Propoxy Group | Consequence for Regioselectivity |

| Intramolecular Chelation | Ortho | Directs reactions to the vicinity of the chelated metal center. |

| Steric Hindrance | Ortho | Can block or hinder attack at the ortho position, favoring reaction at less hindered sites. |

| Electronic Effects (+R > -I) | Ortho, Para | Increased electron density can favor reactions at these positions, depending on the reaction mechanism. |

Methodological Advancements and Synthetic Strategies for Organomagnesium Compounds

Improved Preparation Techniques for Challenging Grignard Reagents

The formation of Grignard reagents, while a fundamental transformation, can be challenging, especially with less reactive organic halides. The synthesis of compounds like 4-n-propoxyphenylmagnesium bromide involves the reaction of 4-n-propoxyphenyl bromide with magnesium turnings in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere. However, the initiation of this reaction can be sluggish due to the passivating layer of magnesium oxide on the metal surface. wikipedia.org Researchers have developed several techniques to overcome these challenges and improve the efficiency and reproducibility of Grignard reagent formation.

One common issue is the formation of byproducts, such as the Wurtz coupling product, which arises from the reaction between the Grignard reagent and the starting halide. researchgate.net Advanced preparation techniques aim to minimize such side reactions and ensure a high yield of the desired organomagnesium compound.

Ultrasound has emerged as a powerful tool for activating the magnesium surface and facilitating the synthesis of Grignard reagents. rsc.orgmonash.edu Sonication can disrupt the magnesium oxide layer, exposing a fresh, reactive metal surface to the organic halide. wikipedia.org This technique is particularly beneficial for preparing Grignard reagents from poorly reactive aryl halides. rsc.org

The application of ultrasound can significantly reduce the induction period of the reaction and allows for the use of less expensive, "wet" ether solvents without a significant drop in yield. erowid.org Studies have shown that ultrasound-assisted Grignard reactions are not only efficient but also safe and reproducible. rsc.orgresearchgate.net The best results for radical-driven mechanisms, which are involved in Grignard formation, have been observed at frequencies around 300 kHz. rsc.orgresearchgate.net

Research has demonstrated that sonication can accelerate all steps of the Grignard reaction, from the initial single electron transfer (SET) from the magnesium to the organic halide to the subsequent nucleophilic addition to a substrate. rsc.orgresearchgate.net This method provides a simple and effective protocol for the rapid and reproducible formation of Grignard reagents. rsc.org

Table 1: Comparison of Grignard Reagent Formation Methods

| Method | Key Advantages | Key Disadvantages |

| Conventional Heating | Well-established and widely used. | Often requires chemical activators (e.g., iodine), can have long induction periods. |

| Ultrasound-Assisted | Rapid initiation, can be used with less pure magnesium and "wet" solvents, reproducible. rsc.orgerowid.org | Requires specialized sonication equipment. |

Protective Group Strategies in Multifunctional Substrate Reactions

Grignard reagents are highly reactive nucleophiles and strong bases, which can lead to a lack of chemoselectivity when reacting with multifunctional substrates. masterorganicchemistry.com For instance, the presence of acidic protons (e.g., from alcohols or carboxylic acids) or other electrophilic centers (e.g., ketones or esters) in the same molecule as the halide can interfere with the formation or subsequent reaction of the Grignard reagent. masterorganicchemistry.comlibretexts.orglibretexts.org To circumvent this, chemists employ protecting groups to temporarily mask the reactive functional groups. masterorganicchemistry.comlibretexts.orglibretexts.org

For alcohols, a common strategy is to convert them into trialkylsilyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. libretexts.orgmasterorganicchemistry.comopenstax.org These silyl (B83357) ethers are stable to Grignard reagents but can be easily removed later using aqueous acid or a fluoride (B91410) source. libretexts.orglibretexts.orgopenstax.org

Aldehydes and ketones can be protected by converting them into acetals, which are unreactive towards Grignard reagents. masterorganicchemistry.comlibretexts.orglibretexts.org Cyclic acetals, formed with diols like ethylene (B1197577) glycol, are particularly stable. wikipedia.org After the desired Grignard reaction has been performed, the acetal (B89532) can be hydrolyzed back to the carbonyl group under acidic conditions. libretexts.orgwikipedia.org

Table 2: Common Protecting Groups for Grignard Reactions

| Functional Group to Protect | Protecting Group | Formation Conditions | Deprotection Conditions |

| Alcohol (-OH) | Trimethylsilyl (TMS) ether | (CH₃)₃SiCl, base (e.g., triethylamine) libretexts.orglibretexts.org | Aqueous acid or fluoride source (e.g., TBAF) libretexts.orglibretexts.org |

| Aldehyde/Ketone (C=O) | Acetal/Ketal | Diol (e.g., ethylene glycol), acid catalyst masterorganicchemistry.comwikipedia.org | Aqueous acid libretexts.orgwikipedia.org |

Flow Chemistry and Continuous Processing in Grignard Synthesis

Traditional batch synthesis of Grignard reagents can be hazardous due to the highly exothermic nature of the reaction and the use of flammable ether solvents. gordon.eduaiche.org Flow chemistry, or continuous processing, has emerged as a safer and more efficient alternative for the large-scale production of Grignard reagents. researchgate.netgordon.eduaiche.orgacs.orgacs.org

In a continuous flow setup, reagents are continuously pumped through a reactor, which allows for better control over reaction parameters such as temperature and mixing. youtube.com This approach minimizes the reaction volume at any given time, thereby reducing the risks associated with exotherms. gordon.edu Continuous Stirred Tank Reactors (CSTRs) have been successfully employed for the continuous formation and subsequent reaction of Grignard reagents. gordon.edu

The benefits of continuous processing for Grignard synthesis include:

Enhanced Safety: Smaller reaction volumes and improved heat transfer significantly reduce the risk of runaway reactions. gordon.eduyoutube.com

Improved Yield and Purity: Better control over stoichiometry and residence time can lead to a reduction in side products like the Wurtz coupling product. researchgate.net

Increased Efficiency: Continuous operation can lead to higher throughput and a reduction in process mass intensity (PMI). gordon.edu

Scalability: Flow chemistry setups can be more easily and safely scaled up compared to batch processes. acs.orgacs.orgfraunhofer.de

Research has shown that full conversion of the halide can be achieved in a single pass through a continuous reactor, with yields of the Grignard reagent reaching 89-100% on a laboratory scale. researchgate.netacs.orgacs.org The use of inline analytical techniques, such as infrared spectroscopy, allows for real-time monitoring and control of the process. researchgate.netaiche.orgacs.org

Computational and Theoretical Studies of Propoxybenzene Magnesium Bromide Reactivity

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are pivotal in elucidating the mechanistic pathways of Grignard reactions. These studies explore the potential energy surfaces of reactions, identifying stable intermediates and the transition states that connect them.

Historically, the mechanism of the Grignard reaction has been debated, with proposals including polar (nucleophilic addition) and single-electron transfer (radical) pathways. acs.orgacs.org Computational studies have shown that the energy difference between these competing pathways can be very small, often within 1 kcal/mol, making it difficult to distinguish between them definitively. acs.org The choice of pathway can be influenced by factors such as the nature of the Grignard reagent, the substrate, and the solvent. acs.org For instance, chiral secondary Grignard reagents have been shown to react with benzophenone (B1666685) primarily through a radical mechanism, while their reaction with benzaldehyde (B42025) follows a nucleophilic addition pathway. acs.org

A key aspect of Grignard reagent chemistry is the Schlenk equilibrium, which describes the disproportionation of the Grignard reagent (RMgX) into its dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) counterparts. wikipedia.org Computational studies have revealed that species derived from this equilibrium, such as dinuclear magnesium complexes, can be more reactive than the parent Grignard reagent. pku.edu.cnnih.gov For example, in the reaction of ethylmagnesium bromide with diisopropyl ketone, calculations showed that diethylmagnesium (MgEt₂) is more active than EtMgBr itself. pku.edu.cn The solvent plays a crucial role in driving the Schlenk equilibrium. acs.org

Transition state calculations are fundamental to understanding reaction rates and selectivity. quora.com For the nucleophilic addition of Grignard reagents to carbonyls, calculations model the formation of a new carbon-carbon bond as the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. leah4sci.com Quantum chemical simulations of the reaction between CH₃MgCl and acetaldehyde (B116499) revealed a complex landscape with multiple competing pathways, highlighting the dynamic nature of the transition state. acs.org

Table 1: Calculated Activation Energies for Different Grignard Reaction Pathways

| Reactants | Pathway | Activation Energy (kcal/mol) | Computational Method | Reference |

| CH₃MgCl + Acetaldehyde | Nucleophilic Addition | ~1 kcal/mol difference | AIMD | acs.org |

| CH₃MgCl + Fluorenone | Radical Pathway | ~1 kcal/mol difference | AIMD | acs.org |

| EtMgBr + Diisopropyl Ketone | Nucleophilic Addition | Lower than side-reactions | DFT | pku.edu.cn |

| CH₃MgCl (monomer) + Acetone | Nucleophilic Addition | 16.2 | DFT | nih.gov |

| CH₃MgCl (linear dimer) + Acetone | Nucleophilic Addition | 9.2 | DFT | nih.gov |

| Mg-Mg bond + C₆F₆ | Concerted SNAr-like | 25.7 (Gibbs Free Energy) | DFT (ωB97X) | rsc.org |

Solvation Models and Explicit Solvent Simulations for Reactivity Prediction

The solvent is not merely a medium for Grignard reactions but an active participant that stabilizes the reagent and influences its reactivity. quora.comleah4sci.com Computational models are essential for capturing these solvent effects. Two main approaches are used: implicit and explicit solvent models.

Implicit solvent models , such as the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. researchgate.net These models are computationally efficient and can provide good estimates of solvation free energies. rsc.orgresearchgate.net The SMD (Solvation Model based on Density) model, for example, is a universal solvation model that can be used for a wide range of solvents. researchgate.net

Explicit solvent simulations , on the other hand, treat individual solvent molecules quantum mechanically or as part of a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework. dtic.milchemrxiv.org This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding and the coordination of solvent molecules (e.g., diethyl ether or tetrahydrofuran (B95107) (THF)) to the magnesium center. diva-portal.orgchemrxiv.org Ethers are crucial solvents for Grignard reagents as they are aprotic and stabilize the organomagnesium compound through coordination. quora.comleah4sci.com

Simulations have shown that the number and movement of coordinated solvent molecules play a critical role in the reaction mechanism. acs.org For example, ab initio molecular dynamics (AIMD) simulations of the reaction between CH₃MgCl and acetaldehyde in THF revealed that a fifth THF molecule can coordinate to the magnesium center, altering its electronic structure and facilitating bond breaking and formation. acs.org This level of detail is only accessible through explicit solvent simulations. The choice between implicit and explicit models often involves a trade-off between computational cost and the desired level of accuracy for describing local interactions. researchgate.netdtic.mil

Table 2: Comparison of Implicit and Explicit Solvent Models

| Feature | Implicit Solvent Models | Explicit Solvent Simulations |

| Representation | Solvent as a continuous medium with a dielectric constant. researchgate.net | Individual solvent molecules are included in the simulation. diva-portal.org |

| Computational Cost | Lower, allowing for faster calculations. researchgate.net | Higher, due to the increased number of atoms. dtic.mildiva-portal.org |

| Accuracy | Good for bulk electrostatic effects and solvation free energies. rsc.orgresearchgate.net | High, especially for capturing specific local interactions like hydrogen bonds. diva-portal.orgchemrxiv.org |

| Key Applications | High-throughput screening, initial reaction pathway exploration. rsc.org | Detailed mechanistic studies, understanding specific solvent molecule roles. acs.orgchemrxiv.org |

| Examples of Methods | PCM, COSMO, SMD. researchgate.netresearchgate.net | QM/MM, Ab Initio Molecular Dynamics (AIMD). acs.orgdtic.mil |

Prediction of Selectivity and Stereochemical Outcomes via Computational Methods

Predicting the selectivity of a reaction—chemoselectivity, regioselectivity, and stereoselectivity—is a primary goal of computational chemistry. escholarship.org For Grignard reactions, which can often yield multiple products, these predictions are invaluable.

Computational models struggle at times to predict the outcome of reactions with multiple potential pathways, such as the reaction of Grignard reagents with esters, which can result in single or double addition products. nih.gov Machine learning models trained on large reaction datasets are being developed to improve reaction prediction, but they can fail when extrapolating to novel reaction types not well-represented in the training data. nih.gov

In terms of stereoselectivity, computational methods can predict the favored stereochemical outcome by calculating the energies of the transition states leading to different stereoisomers. The pathway with the lower energy transition state is expected to be the dominant one. This approach has been used to understand the stereochemistry of Grignard additions to complex molecules. For example, in the reaction of methylmagnesium bromide with steroidal 4,5-epoxy-3-ketones, the stereochemistry of the addition is dictated by the stereochemistry of the epoxide ring. nih.gov Computational modeling can rationalize this by comparing the transition state structures for attack from different faces of the molecule.

Furthermore, solvent effects can significantly influence stereochemical outcomes. A study on the epimerization of chiral cyclopropylnitrile Grignard reagents showed that the preference for the cis isomer is enhanced in THF compared to diethyl ether, but the faster rate of isomerization in THF leads to a loss of stereochemical purity. wikipedia.org This highlights the importance of including solvent effects in computational models to accurately predict stereoselectivity.

Table 3: Computational Prediction of Reaction Selectivity

| Reaction System | Selectivity Type | Computational Finding | Reference |

| Grignard Reagent + Ester | Chemoselectivity | Models struggle to predict double vs. single addition; reframing as two steps improves accuracy from 4.5% to 49.7%. nih.gov | nih.gov |

| 1-Bromo-4-chlorobenzene + Mg, then DMF | Chemoselectivity | Students tasked with predicting halogen reactivity and final product (4-chlorobenzaldehyde). umn.edu | umn.edu |

| Chiral Grignard Reagent + Ketone/Aldehyde | Mechanistic | Reaction with benzophenone is radical; with benzaldehyde it is nucleophilic. acs.org | acs.org |

| Methylmagnesium bromide + Steroidal Epoxide | Stereoselectivity | The stereochemistry of the epoxide determines the stereochemical outcome of the addition. nih.gov | nih.gov |

| Chiral Cyclopropylnitrile Grignard Reagent | Stereoselectivity | Solvent (THF vs. Et₂O) influences the cis/trans equilibrium and rate of isomerization, affecting stereopurity. wikipedia.org | wikipedia.org |

Elucidation of Catalyst-Substrate Interactions in Cross-Coupling Systems

Grignard reagents are frequently used in transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. rsc.org Computational studies are essential for understanding the complex interactions between the catalyst, the Grignard reagent (substrate), and the other coupling partner. These studies can map out the entire catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination.

DFT calculations can reveal the structure of key intermediates and transition states within the catalytic cycle. This allows researchers to understand how the choice of metal (e.g., palladium, nickel, copper) and the ligands attached to it influence the reaction's efficiency and selectivity. rsc.orgnih.gov For example, in palladium-catalyzed cross-coupling, bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are often used, and computational studies can explain how their steric and electronic properties prevent side reactions and promote the desired coupling. rsc.org

In a study of copper-catalyzed oxidative cross-coupling of Grignard reagents, computations could be used to rationalize the high selectivity observed for the formation of C(sp)–C(sp³) bonds. nih.gov Similarly, for cobalt-catalyzed enantioconvergent amidation, cyclic voltammetry studies combined with computational hypotheses suggested that the chiral cobalt catalyst interacts with the isocyanate to form a new reactive intermediate, which is key to the observed enantioselectivity. acs.org

By modeling the interactions between the catalyst and the substrates, such as (Propoxybenzene)magnesium Bromide, computational chemistry can help in the rational design of new and improved catalyst systems for specific synthetic transformations. digitellinc.com

Table 4: Key Catalyst-Substrate Interactions in Cross-Coupling Reactions from Computational Studies

| Catalytic System | Key Interaction Investigated | Computational Insight | Reference |

| Palladium-phosphine/carbene catalysts | Ligand effects on cross-coupling with Grignard reagents. | Bulky ligands improve efficiency and selectivity by controlling the coordination sphere of the palladium center. rsc.org | rsc.org |

| Copper-catalyzed oxidative coupling | Selectivity in C(sp)–C(sp³) bond formation. | Modeling can rationalize the high selectivity for cross-coupling products over homocoupling products. nih.gov | nih.gov |

| Cobalt-catalyzed reductive coupling | Interaction between chiral cobalt catalyst and isocyanate. | Hypothesized formation of a catalyst-isocyanate intermediate is crucial for enantioselectivity. acs.org | acs.org |

| Dirhodium-catalyzed C-C activation | Role of a mixed-ligand system in enhancing product selectivity. | A tethered ligand can form a stabilizing π-π stacking interaction with the substrate in a unique sandwich structure. escholarship.org | escholarship.org |

Future Research Directions in Aryl Organomagnesium Chemistry

Development of Novel Catalytic Systems for C-O Bond Activation and Functionalization

A significant frontier in aryl Grignard chemistry is the activation and functionalization of traditionally inert carbon-oxygen (C-O) bonds in aryl ethers. This is particularly relevant for substrates like propoxybenzene (B152792), where cleavage of the C(aryl)-O bond can provide a direct route to substituted aromatic compounds.

Historically, the cross-coupling of aryl ethers with Grignard reagents was a challenging transformation. A major breakthrough came with the use of nickel catalysts. In 1979, Wenkert first reported the nickel-catalyzed cross-coupling of aryl ethers with Grignard reagents. acs.org However, it was the identification of the Ni(0)/PCy₃ system by Dankwardt in 2004 that significantly improved the efficiency of this reaction, highlighting the unique ability of low-valent nickel to activate these robust C-O bonds. acs.org The application of nickel catalysts has since been expanded to couplings with other nucleophiles beyond Grignard reagents, such as organoboron and organozinc reagents. acs.org

Future research in this area is focused on developing more active, selective, and robust catalytic systems. The goal is to overcome the limitations of current catalysts and to expand the substrate scope to include more complex and functionalized aryl ethers. The development of catalysts based on more abundant and less toxic metals, such as iron, is also a key objective. rsc.org For instance, iron salts like Fe(acac)₃ have been shown to be excellent precatalysts for the cross-coupling of Grignard reagents with various electrophiles, suggesting their potential application in C-O bond activation as well. acs.org The design of new ligands, such as N-heterocyclic carbenes (NHCs), is another promising avenue. Combinations of NHCs with iron, cobalt, and nickel fluorides have demonstrated high selectivity in the cross-coupling of aryl Grignard reagents with aryl halides, and similar systems could be adapted for C-O bond functionalization. researchgate.net

Table 1: Milestones in Catalytic C-O Bond Activation with Grignard Reagents

| Year | Development | Catalyst System | Significance |

|---|---|---|---|

| 1972 | Kumada–Tamao–Corriu Reaction | Nickel catalyst | Cross-coupling of organic halides with Grignard reagents. acs.org |

| 1979 | Wenkert's Report | Nickel catalyst | First report of nickel-catalyzed cross-coupling of aryl ethers with Grignard reagents. acs.org |

| 2004 | Dankwardt's Identification | Ni(0)/PCy₃ | Significantly expanded the efficiency of the Wenkert reaction. acs.org |

Exploration of Alternative Reactivity Modes and Mechanistic Pathways

Beyond the classic nucleophilic addition to carbonyls, research is actively exploring alternative reaction pathways for aryl Grignard reagents. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org Understanding these alternative modes of reactivity is crucial for developing novel synthetic methods and for controlling selectivity in complex chemical transformations.

One such alternative pathway is the homo-coupling of aryl Grignard reagents to form symmetrical biaryl compounds. While often considered a side reaction (Wurtz coupling), it can be harnessed for synthetic purposes with the right catalytic system. rsc.org For example, a novel rhodium-catalyzed one-pot homo-coupling of aryl Grignard reagents has been developed. nih.govbeilstein-journals.org The proposed mechanism involves the formation of a Rh(III)–bis(aryl) complex as a key intermediate, which then undergoes reductive elimination to yield the biaryl product. nih.govbeilstein-journals.org This method provides an alternative to traditional Ullmann-type reactions, which often require harsh conditions. nih.gov

Another area of mechanistic investigation is the role of single electron transfer (SET) pathways. While many Grignard reactions are thought to proceed via a polar, nucleophilic addition mechanism, reactions with sterically hindered substrates, for instance, may favor an SET mechanism. organic-chemistry.org This can lead to different product distributions, including reduction products where a hydride is transferred from the Grignard reagent to the substrate. organic-chemistry.org

Furthermore, the influence of the Grignard reagent itself on the reaction mechanism is a subject of ongoing study. For example, in nickel-catalyzed C-O bond activation, it has been proposed that the Lewis acidic magnesium center of the Grignard reagent may coordinate to the ether oxygen, facilitating the oxidative addition of the C-O bond to the nickel center. acs.org Detailed mechanistic studies, combining experimental and computational approaches, are essential to unravel these complex reaction pathways and to leverage them for synthetic innovation.

Green Chemistry Approaches in Grignard Reagent Synthesis and Utilization

The synthesis and use of Grignard reagents have traditionally relied on volatile and hazardous ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF). beyondbenign.orgsciencedaily.com This presents significant environmental and safety concerns, prompting a shift towards greener and more sustainable practices.

A key focus of green chemistry in this area is the exploration of alternative solvents. umb.edu 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources like corn cobs and sugarcane bagasse, has emerged as a promising alternative. rsc.orgumb.edu Studies have shown that 2-MeTHF is often superior or equal to traditional ether solvents in terms of reaction efficiency and can be more effective in suppressing unwanted side reactions like Wurtz coupling. rsc.orgumb.edu The use of hybrid solvent systems, such as MeTHF-toluene mixtures, is also being investigated to broaden the applicability of greener solvents. umb.edu

Another significant advancement is the development of mechanochemical methods , such as ball-milling, for the synthesis of Grignard reagents. sciencedaily.com This technique involves the mechanical grinding of magnesium metal and an organohalide in the presence of a minimal amount of organic solvent—as little as one-tenth of the amount used in conventional methods. sciencedaily.com This approach drastically reduces solvent waste, improves safety by minimizing the risk of exposure to volatile organic compounds, and can even enable the synthesis of Grignard reagents from starting materials that are poorly soluble in traditional solvents. sciencedaily.com

These green chemistry approaches not only reduce the environmental impact of Grignard reactions but can also lead to more efficient and cost-effective chemical processes. sciencedaily.comumb.edu

Advanced Characterization Techniques for In Situ Monitoring of Grignard Reactions

The formation and reaction of Grignard reagents are often accompanied by complex phenomena, such as induction periods and exothermic events, which can be difficult to control and can pose safety risks. mt.com Traditional methods of reaction monitoring, which often rely on quenching and analyzing grab samples, are often insufficient for capturing the transient nature of these processes and can introduce errors due to exposure to air and moisture. mt.com

To address these challenges, advanced in situ analytical techniques are being increasingly employed. In situ Fourier-transform infrared (FTIR) spectroscopy , often referred to by the trade name ReactIR, has proven to be a particularly powerful tool. mt.com By inserting a probe directly into the reaction vessel, FTIR spectroscopy allows for the real-time, continuous monitoring of the concentrations of key species, including the organohalide reactant, the Grignard reagent product, intermediates, and byproducts. mt.com

Computational Design of Aryl Grignard Reagents with Tailored Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems, and the field of organomagnesium chemistry is no exception. By using computational models, researchers can gain insights into reaction mechanisms, transition states, and the factors that govern reactivity and selectivity, which can be difficult to probe experimentally.

For instance, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of catalyzed cross-coupling reactions involving aryl Grignard reagents. researchgate.net In studies of iron-group metal fluoride (B91410) catalysts, DFT calculations have suggested that the formation of a heteroleptic metalate complex, such as [Ar¹MF₂]MgBr, is a key step in the catalytic cycle. researchgate.net These calculations have also indicated that the initial reduction of the metal fluoride catalyst is energetically unfavorable, providing a rationale for the observed differences in reactivity between metal fluoride and metal chloride catalysts. researchgate.net

Computational methods can also be used to explore the potential energy surfaces of reactions, identify likely intermediates and transition states, and predict the outcomes of reactions under different conditions. This predictive power can be harnessed to design new aryl Grignard reagents with tailored properties. By systematically modifying the structure of the aryl group or the ancillary ligands in a computational model, it is possible to screen for reagents that are likely to exhibit desired levels of reactivity and selectivity for a particular application. This in silico design process can significantly accelerate the discovery and development of new and improved synthetic methods, reducing the need for extensive and time-consuming experimental screening.

Q & A

Q. What are the optimal conditions for synthesizing magnesium;propoxybenzene;bromide, and how can purity be validated?

Methodological Answer: The synthesis typically involves halogenation and Grignard reagent formation. Key steps include:

- Halogenation : Reacting propoxybenzene with brominating agents (e.g., PBr₃ or HBr) to generate brominated intermediates .

- Grignard Formation : Introducing magnesium metal to form the Grignard reagent (e.g., propoxybenzene magnesium bromide) under anhydrous THF at elevated temperatures .

- Validation : Purity is confirmed via GC-MS (for volatile intermediates) and ¹H/¹³C NMR (to verify structural integrity). Thermogravimetric analysis (TGA) can assess thermal stability, referencing phase-specific entropy data (e.g., solid-phase entropy: 117.11 J/mol·K) .

Q. How can researchers characterize the electrophilic reactivity of magnesium;propoxybenzene;bromide in substitution reactions?

Methodological Answer: Electrophilic reactivity is assessed through:

- Kinetic Studies : Monitoring reaction rates with nucleophiles (e.g., amines, thiols) in solvents like DMF or THF under controlled pH .

- Computational Modeling : Density Functional Theory (DFT) to calculate partial charges on bromine and magnesium centers, predicting sites for nucleophilic attack .

- Isotopic Labeling : Using deuterated solvents (e.g., D₂O) to trace proton transfer pathways during substitutions .

Advanced Research Questions

Q. How do contradictory thermochemical data (e.g., ΔfH°gas vs. ΔfH°solid) impact reaction design for magnesium;propoxybenzene;bromide?

Methodological Answer: Contradictions in thermochemical data (e.g., gas-phase ΔfH° = -302.92 kJ/mol vs. solid-phase ΔfH° = -524.26 kJ/mol) require reconciliation through:

- Phase-Specific Calorimetry : Differential Scanning Calorimetry (DSC) to measure enthalpy changes during phase transitions .

- Error Analysis : Comparing historical datasets (e.g., Holm, 1981 vs. Chase, 1998) to identify outliers in reaction enthalpies .

- Application Adjustments : For gas-phase reactions (e.g., catalytic cycles), prioritize gas-phase data; for solid-state synthesis (e.g., salt formation), use solid-phase values .

Q. What advanced strategies resolve low yields in Grignard-mediated coupling reactions involving magnesium;propoxybenzene;bromide?

Methodological Answer: Low yields arise from moisture sensitivity or side reactions. Mitigation strategies include:

- Inert Atmosphere : Rigorous drying of solvents (e.g., THF over molecular sieves) and Schlenk-line techniques .

- Catalytic Additives : Using CuCl₂ or LiCl to stabilize intermediates during cross-couplings (e.g., Kumada reactions) .

- Real-Time Monitoring : In-situ IR spectroscopy to detect byproducts (e.g., Mg(OH)Br) and adjust stoichiometry dynamically .

Q. How do structural modifications (e.g., substituent effects on the benzene ring) alter the biological activity of derivatives?

Methodological Answer:

- SAR Studies : Synthesize analogs (e.g., 3-bromo-5-methoxy variants) and test cytotoxicity against cell lines (e.g., HeLa) to correlate substituent position with activity .

- Molecular Docking : Map interactions between derivatives and target proteins (e.g., kinases) using AutoDock Vina, focusing on halogen bonding with bromine .

- Metabolic Stability : Incubate derivatives with liver microsomes to assess bromine-mediated resistance to oxidative degradation .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing contradictory bioactivity data in magnesium;propoxybenzene;bromide derivatives?

Methodological Answer:

- Multivariate Analysis : Principal Component Analysis (PCA) to cluster bioactivity datasets and identify confounding variables (e.g., solvent polarity, pH) .

- Bayesian Modeling : Quantify uncertainty in IC₅₀ values and prioritize derivatives with high posterior probabilities of efficacy .

- Reproducibility Protocols : Standardize assay conditions (e.g., fixed incubation times, controlled humidity) across labs to minimize variability .

Q. How can researchers design a comparative study between magnesium;propoxybenzene;bromide and analogous brominated Grignard reagents?

Methodological Answer:

- Controlled Variables : Fix reaction parameters (temperature, solvent, catalyst) while varying the Grignard reagent (e.g., Mg;methoxybenzene;bromide vs. Mg;propoxybenzene;bromide) .

- Benchmark Metrics : Compare yields, reaction rates, and byproduct profiles using HPLC and mass spectrometry .

- Cost-Benefit Analysis : Evaluate synthetic accessibility (e.g., step count, purification difficulty) against performance metrics .

Safety & Compliance

Q. What safety protocols are critical when handling magnesium;propoxybenzene;bromide in aqueous environments?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。